5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran)
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Overview
Description
3,3’-Methylenebis[5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione] is a chemical compound known for its unique structure and properties It belongs to the class of pyran derivatives, which are characterized by a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis[5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione with formaldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis[5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyran-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran-2,4-dione derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
3,3’-Methylenebis[5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism by which 3,3’-Methylenebis[5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione] exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one]
- 3,3’-Methylenebis[4-hydroxy-6-methyl-2H-pyran-2-one]
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
3,3’-Methylenebis[5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione] is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
IUPAC Name: 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran)
CAS Number: 63869-94-3
The biological activity of 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) is primarily attributed to its ability to interact with various cellular targets. The compound is believed to inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions. Its structure allows it to form hydrogen bonds and hydrophobic interactions with proteins, which may modulate their activity.
Biological Activity
Research indicates that 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties: It has been demonstrated to scavenge free radicals and reduce oxidative stress in biological systems.
- Anticancer Potential: Preliminary investigations suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis.
Case Studies
-
Antimicrobial Studies:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity. -
Antioxidant Activity:
In a study assessing the antioxidant potential of various compounds, 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) demonstrated a significant reduction in malondialdehyde (MDA) levels in vitro, suggesting its effectiveness in reducing lipid peroxidation. -
Cytotoxicity and Apoptosis:
Research published in Cancer Letters examined the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Comparative Analysis
To better understand the unique properties of 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran), a comparison with similar compounds is provided below:
Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Potential |
---|---|---|---|
5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) | High | Moderate | High |
Compound A (e.g., Benzimidazole derivative) | Moderate | High | Moderate |
Compound B (e.g., Flavonoid derivative) | Low | High | Low |
Properties
CAS No. |
63869-94-3 |
---|---|
Molecular Formula |
C13H16O6 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
6-methyl-3-[(6-methyl-2,4-dioxooxan-3-yl)methyl]oxane-2,4-dione |
InChI |
InChI=1S/C13H16O6/c1-6-3-10(14)8(12(16)18-6)5-9-11(15)4-7(2)19-13(9)17/h6-9H,3-5H2,1-2H3 |
InChI Key |
GGLDCZBRUGAUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C(=O)O1)CC2C(=O)CC(OC2=O)C |
Origin of Product |
United States |
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